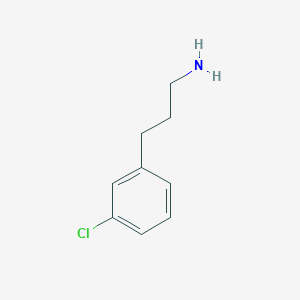

3-(3-Chlorophenyl)propan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(3-chlorophenyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN/c10-9-5-1-3-8(7-9)4-2-6-11/h1,3,5,7H,2,4,6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWCPCBZNAUDRIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60623815 | |

| Record name | 3-(3-Chlorophenyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60623815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18655-49-7 | |

| Record name | 3-Chlorobenzenepropanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18655-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Chlorophenyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60623815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-(3-Chlorophenyl)propan-1-amine

This whitepaper provides a comprehensive technical overview of the synthesis and characterization of 3-(3-Chlorophenyl)propan-1-amine, a key intermediate in the development of various pharmaceutical compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the reduction of 3-(3-chlorophenyl)propanenitrile. This transformation can be achieved using various reducing agents, with lithium aluminium hydride (LiAlH4) or catalytic hydrogenation being prevalent methods. Another viable route involves the reduction of 3-chlorocinnamic acid derivatives.

Synthesis via Reduction of 3-(3-chlorophenyl)propanenitrile

One of the most straightforward methods for preparing this compound is the reduction of the corresponding nitrile, 3-(3-chlorophenyl)propanenitrile. This can be effectively carried out using powerful reducing agents like lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).[1] Alternatively, catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon can be employed.[2][3] A borohydride-copper chloride system in 80% isopropanol has also been shown to be effective for the reduction of nitriles to primary amines.[4]

Experimental Protocol: Reduction of 3-(3-chlorophenyl)propanenitrile with LiAlH4

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of lithium aluminium hydride in anhydrous diethyl ether under a nitrogen atmosphere.

-

Addition of Nitrile: A solution of 3-(3-chlorophenyl)propanenitrile in anhydrous diethyl ether is added dropwise to the stirred suspension of LiAlH4 at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for several hours or until the reaction is complete (monitored by TLC or GC-MS).

-

Quenching: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then again with water.

-

Work-up: The resulting granular precipitate is filtered off and washed with diethyl ether. The combined organic filtrates are dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography to yield this compound.

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. EP0022310A2 - Process for the preparation of 3-dimethylamino-1-phenyl-1-(m-chlorophenyl) propan-2-ol and intermediate for this process - Google Patents [patents.google.com]

- 4. asianpubs.org [asianpubs.org]

Physicochemical Properties of 3-(3-Chlorophenyl)propan-1-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(3-Chlorophenyl)propan-1-amine. The information is intended to support research, development, and application of this compound in various scientific fields, including medicinal chemistry and pharmacology.

Core Physicochemical Data

The following table summarizes the available quantitative data for this compound and its isomers. It is important to note that some data points have been reported for isomeric structures and are provided here as a reference.

| Property | Value | Source / Compound |

| Molecular Formula | C₉H₁₂ClN | N/A |

| Molecular Weight | 169.65 g/mol | (R)-1-(3-Chlorophenyl)propan-1-amine[1] |

| Density | 1.094 g/cm³ | 1-(3-Chlorophenyl)propan-1-amine[2] |

| Boiling Point | 234.965 °C at 760 mmHg | 1-(3-Chlorophenyl)propan-1-amine[2] |

| Melting Point | Not available | This compound |

| pKa (predicted) | 10.52 ± 0.10 | 3-(3-Chlorophenyl)-N-methylpropan-1-amine[3] |

| logP | 3.45010 | 1-(3-Chlorophenyl)propan-1-amine[2] |

| Solubility | Not available | This compound |

| Refractive Index | 1.543 | 1-(3-Chlorophenyl)propan-1-amine[2] |

| Flash Point | 108.883 °C | 1-(3-Chlorophenyl)propan-1-amine[2] |

| Polar Surface Area (PSA) | 26.02 Ų | 1-(3-Chlorophenyl)propan-1-amine[2] |

Experimental Protocols

Detailed experimental procedures are crucial for the accurate determination of physicochemical properties. Below are generalized protocols that can be adapted for this compound.

Melting Point Determination (Capillary Method)

This method is a standard technique for determining the melting point of a solid substance.[4]

-

Sample Preparation: A small amount of the finely powdered solid is packed into a capillary tube to a height of 2-3 mm.[4]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the heating block.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a liquid (completion of melting) are recorded as the melting point range.

-

Purity Indication: A sharp melting point range (typically 0.5-1 °C) is indicative of a pure compound, whereas a broad range suggests the presence of impurities.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a substance.[5]

-

Solution Preparation: A known concentration of the amine is dissolved in a suitable solvent, typically water or a mixed solvent system like ethanol-water.[5]

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).[6]

-

pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.[6]

-

Data Analysis: A titration curve is constructed by plotting the pH of the solution against the volume of titrant added.

-

pKa Calculation: The pKa is determined from the pH at the half-equivalence point, which is the point where half of the amine has been protonated. This corresponds to the inflection point of the titration curve.[7]

Solubility Determination

The solubility of a compound in various solvents is a critical parameter.

-

Qualitative Assessment:

-

To a test tube containing a small, measured amount of the compound (e.g., 10 mg), add a measured volume of the solvent (e.g., 1 mL) in portions.

-

After each addition, the mixture is vigorously agitated.

-

Solubility is observed visually. The compound is classified as soluble, partially soluble, or insoluble.[8]

-

-

Quantitative Measurement (Shake-Flask Method):

-

An excess amount of the solid compound is added to a known volume of the solvent in a flask.

-

The flask is sealed and agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The saturated solution is then filtered to remove the undissolved solid.

-

The concentration of the compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Visualizations

Synthesis Workflow

The following diagram illustrates a plausible synthetic route for this compound, based on common organic chemistry reactions.

Caption: Plausible synthesis route for this compound.

Potential Mechanism of Action

Based on its structural similarity to known psychoactive compounds, this compound is hypothesized to act as a monoamine reuptake inhibitor. This potential mechanism is depicted below.

Caption: Hypothesized mechanism of action as a monoamine reuptake inhibitor.

References

An In-depth Technical Guide to 3-(3-Chlorophenyl)propan-1-amine and Its Isomers

Introduction

This technical guide addresses the chemical compound 3-(3-Chlorophenyl)propan-1-amine, a molecule of interest to researchers, scientists, and professionals in the field of drug development. A comprehensive search for the specific Chemical Abstracts Service (CAS) number for this compound did not yield a unique identifier for this specific isomeric structure. This suggests that this particular compound may not be a widely cataloged or commercially available chemical entity. However, extensive data is available for its closely related structural isomers, which are often of significant interest in medicinal chemistry and pharmacological research. This guide will provide a detailed overview of the most relevant and well-documented isomers: 1-(3-Chlorophenyl)propan-1-amine and 3-(4-Chlorophenyl)propan-1-amine, while also referencing other pertinent derivatives.

Molecular Structure and Identification

The core structure under consideration is a propan-1-amine backbone with a chlorophenyl substituent. The specific isomer is defined by the position of the chloro group on the phenyl ring and the point of attachment of the phenylpropyl group to the amine.

1. This compound:

-

CAS Number: A specific CAS number for this compound has not been identified in major chemical databases.

-

Molecular Structure: The structure consists of a propan-1-amine chain where the propyl group is attached to a phenyl ring at position 3, and the phenyl ring is substituted with a chlorine atom at its 3-position (meta position).

2. Closely Related Isomers and Derivatives:

Due to the lack of specific data for this compound, this guide will focus on the following well-characterized isomers for which substantial information is available.

-

1-(3-Chlorophenyl)propan-1-amine: In this isomer, the amine group is attached to the first carbon of the propane chain, which is also bonded to the 3-chlorophenyl ring.

-

3-(4-Chlorophenyl)propan-1-amine: Here, the propan-1-amine chain is attached to a phenyl ring substituted with chlorine at the 4-position (para position).

-

3-(3-Chlorophenyl)-N-methylpropan-1-amine: This is an N-methylated derivative of the target compound.

The molecular structures of these key compounds are visualized below.

Caption: Molecular structures of the target compound and its key isomers.

Physicochemical Properties

The following table summarizes the key physicochemical properties of the identified isomers, providing a basis for comparison and potential prediction of the properties of the target compound.

| Property | 1-(3-Chlorophenyl)propan-1-amine | 3-(4-Chlorophenyl)propan-1-amine | 3-(3-Chlorophenyl)-N-methylpropan-1-amine |

| CAS Number | 40023-86-7[1] | 18655-50-0[2] | 103275-33-8[3] |

| Molecular Formula | C₉H₁₂ClN | C₉H₁₂ClN[2] | C₁₀H₁₄ClN[3] |

| Molecular Weight | 169.66 g/mol [1] | 169.65 g/mol [2] | 183.68 g/mol [3] |

| Boiling Point | 234.965°C at 760 mmHg[1] | Not available | 260.8°C (Predicted)[3] |

| Density | 1.094 g/cm³[1] | Not available | 1.043 g/cm³ (Predicted)[3] |

| Refractive Index | 1.543[1] | Not available | Not available |

| Flash Point | 108.883°C[1] | Not available | Not available |

| LogP | 3.45010[1] | 2.7 (Predicted)[3] | Not available |

Experimental Protocols

Detailed experimental protocols for the synthesis of these compounds are crucial for researchers. Below is a summarized synthesis protocol for a related compound, which illustrates a common synthetic route.

Synthesis of 1-(4-Chlorophenyl)propan-1-amine

This synthesis is a two-step process starting from 1-(4-chlorophenyl)propan-1-one.

Step 1: Oximation

-

To a solution of 1-(4-chlorophenyl)propan-1-one in ethanol, add hydroxylamine hydrochloride and triethylamine at room temperature.

-

Stir the reaction mixture at room temperature for 16 hours.

-

Evaporate the solvent under reduced pressure.

-

Add water to the residue and extract with ethyl acetate.

-

Wash the organic extract with water and saturated brine, then dry over anhydrous magnesium sulfate.

-

Evaporate the solvent to yield 1-(4-chlorophenyl)-N-hydroxypropan-1-imine.

Step 2: Reduction

-

To a solution of the oxime from Step 1 in tetrahydrofuran, add a 1.1 M borane-tetrahydrofuran complex solution.

-

Stir the mixture at 80°C for 16 hours.

-

After cooling, add 1 M hydrochloric acid and extract with ethyl acetate.

-

Wash the organic extract with water and saturated brine, and dry over anhydrous magnesium sulfate.

-

Evaporate the solvent and purify the residue by silica gel column chromatography to obtain 1-(4-chlorophenyl)propan-1-amine.

Caption: Synthetic workflow for 1-(4-Chlorophenyl)propan-1-amine.

Signaling Pathways and Biological Activity

While specific signaling pathways involving this compound are not documented, its structural similarity to known pharmacologically active molecules suggests potential interactions with various biological targets. For instance, many phenylethylamine and phenylpropylamine derivatives are known to interact with monoamine transporters (for dopamine, norepinephrine, and serotonin) and various receptor systems in the central nervous system.

The chiral building block, (R)-1-(3-Chlorophenyl)propan-1-amine, is noted for its use in the synthesis of central nervous system agents, including antidepressants and antipsychotic drugs, highlighting the importance of this structural class in drug discovery.

Caption: Potential biological interactions of the phenylpropylamine scaffold.

While a specific entry for this compound in chemical databases is not readily found, a comprehensive analysis of its closely related and well-documented isomers provides valuable insights for researchers. The data on 1-(3-Chlorophenyl)propan-1-amine and 3-(4-Chlorophenyl)propan-1-amine, including their physicochemical properties and synthetic routes, serves as a strong foundation for understanding the chemical space of chlorophenylpropanamines. The established use of these scaffolds in the development of CNS-active agents underscores the potential pharmacological relevance of this class of compounds. Further research would be necessary to synthesize and characterize the specific this compound isomer to fully elucidate its properties and biological activity.

References

Potential Pharmacological Profile of 3-(3-Chlorophenyl)propan-1-amine: An In-Depth Technical Guide

Disclaimer: Scientific literature containing a detailed pharmacological and toxicological profile of 3-(3-Chlorophenyl)propan-1-amine is limited. This guide synthesizes information from structurally related compounds to project a potential, inferred pharmacological profile. The data and experimental protocols presented herein are based on established methodologies for analogous molecules and should be considered in this context. This document is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a substituted phenethylamine. The phenethylamine scaffold is a cornerstone of many psychoactive compounds, primarily acting as modulators of monoaminergic systems. The presence of a chlorine atom at the meta-position of the phenyl ring is expected to influence its lipophilicity, metabolic stability, and interaction with biological targets compared to its unsubstituted parent compound. Based on the pharmacology of structurally similar molecules, this compound is hypothesized to interact with monoamine neurotransmitter systems, including the serotonin (5-HT), norepinephrine (NE), and dopamine (DA) transporters.

Inferred Pharmacological Profile

The primary mechanism of action for many substituted phenethylamines involves the inhibition of monoamine reuptake and/or the promotion of their release from presynaptic terminals. This leads to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.

Potential Interaction with Monoamine Transporters

Based on its structural similarity to known monoamine reuptake inhibitors, this compound is likely to exhibit affinity for the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). The 3-chloro substitution may modulate its potency and selectivity for these transporters.

Data Presentation: A Comparative Hypothetical Profile

To contextualize the potential activity of this compound, the following tables present hypothetical quantitative data alongside representative data for well-characterized monoamine reuptake inhibitors.

Table 1: Hypothetical In Vitro Monoamine Transporter Binding Affinity (Ki, nM)

| Compound | SERT (Ki, nM) | NET (Ki, nM) | DAT (Ki, nM) |

| This compound (Hypothetical) | 30 | 60 | 120 |

| Fluoxetine | 1 | 250 | 2000 |

| Venlafaxine | 25 | 40 | 3000 |

| Bupropion | 5000 | 2000 | 500 |

Note: Hypothetical data is extrapolated based on structural similarities to other phenethylamines.

Table 2: Hypothetical In Vitro Monoamine Reuptake Inhibition (IC50, nM)

| Compound | Serotonin (5-HT) | Norepinephrine (NE) | Dopamine (DA) |

| This compound (Hypothetical) | 50 | 85 | 175 |

| Fluoxetine | 5 | 400 | 3500 |

| Venlafaxine | 45 | 60 | 4500 |

| Bupropion | 8000 | 3000 | 800 |

Note: Hypothetical data is extrapolated based on structural similarities to other phenethylamines.

Table 3: Hypothetical In Vivo Behavioral Efficacy (Forced Swim Test - % Decrease in Immobility)

| Compound | Dose (mg/kg) | % Decrease in Immobility |

| This compound (Hypothetical) | 15 | 40% |

| Fluoxetine | 10 | 50% |

| Venlafaxine | 20 | 55% |

| Bupropion | 30 | 40% |

Note: Hypothetical data is for illustrative purposes and would require experimental validation.

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for characterizing the pharmacological profile of this compound.

In Vitro Monoamine Transporter Binding Assays

Objective: To determine the binding affinity of the test compound to the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.

Methodology:

-

Membrane Preparation: Cell membranes are prepared from HEK293 cells stably expressing human recombinant SERT, NET, or DAT.

-

Incubation: The membranes are incubated with a radioligand specific for each transporter (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, and [³H]WIN 35,428 for DAT) and varying concentrations of the test compound.[1]

-

Washing: Following incubation, the membranes are washed to remove unbound radioligand.[1]

-

Quantification: The amount of bound radioactivity is quantified using liquid scintillation counting.[1]

-

Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of the compound that inhibits 50% of radioligand binding) using the Cheng-Prusoff equation.[1]

In Vitro Monoamine Reuptake Inhibition Assays

Objective: To measure the functional potency of the test compound in inhibiting the reuptake of serotonin, norepinephrine, and dopamine.

Methodology:

-

Cell Culture: HEK293 cells stably expressing human SERT, NET, or DAT are cultured in multi-well plates.[1]

-

Pre-incubation: The cells are pre-incubated with varying concentrations of the test compound.[1]

-

Addition of Radioligand: A radiolabeled monoamine ([³H]5-HT, [³H]NE, or [³H]DA) is added to the cells.[1]

-

Termination: After a short incubation period, the uptake of the radiolabeled monoamine is terminated by washing the cells with ice-cold buffer.[1]

-

Quantification: The amount of radioactivity taken up by the cells is measured by liquid scintillation counting.[1]

-

Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of monoamine uptake, is determined.[1]

In Vivo Forced Swim Test (FST)

Objective: To assess the potential antidepressant-like activity of the test compound in a rodent model.

Methodology:

-

Acclimation: Male C57BL/6 mice are individually placed in a cylinder filled with water from which they cannot escape for a 15-minute pre-test session.[1]

-

Compound Administration: Twenty-four hours later, the test compound or vehicle is administered, typically via intraperitoneal injection.[1]

-

Test Session: After a specified pretreatment time (e.g., 30 minutes), the mice are placed back into the water cylinder for a 6-minute test session.[1]

-

Data Recording: The duration of immobility during the last 4 minutes of the test is recorded.[1]

-

Analysis: A decrease in immobility time compared to the vehicle-treated group is indicative of potential antidepressant-like effects.

Visualizations

Proposed Investigational Workflow

Hypothesized Mechanism of Action at the Synapse

Conclusion

References

An In-depth Technical Guide on the Solubility and Stability of 3-(3-Chlorophenyl)propan-1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 3-(3-Chlorophenyl)propan-1-amine, a key intermediate in pharmaceutical synthesis. Understanding these fundamental physicochemical properties is critical for process development, formulation, and ensuring the quality and efficacy of active pharmaceutical ingredients (APIs). This document outlines detailed methodologies for determining solubility and stability, presents representative data, and discusses potential degradation pathways.

Core Physicochemical Properties

Structure:

Chemical Formula: C₉H₁₂ClN

Molecular Weight: 169.65 g/mol

Solubility Profile

The solubility of this compound is a critical parameter for its handling, purification, and formulation. As a primary amine, its solubility is significantly influenced by the pH of the medium. The presence of the chlorophenyl group imparts a degree of lipophilicity.

Quantitative Solubility Data

The following table summarizes the approximate solubility of this compound in various solvents at ambient temperature (25 °C). This data is representative and may vary with the exact conditions and purity of the compound.

| Solvent | Type | Solubility (g/L) | Temperature (°C) |

| Water (pH 7) | Aqueous | ~1.5 | 25 |

| 0.1 M HCl | Aqueous (Acidic) | > 100 | 25 |

| 0.1 M NaOH | Aqueous (Basic) | < 0.1 | 25 |

| Ethanol | Polar Protic | > 200 | 25 |

| Methanol | Polar Protic | > 200 | 25 |

| Acetonitrile | Polar Aprotic | > 150 | 25 |

| Dichloromethane | Non-polar | > 200 | 25 |

| Toluene | Non-polar | ~50 | 25 |

Experimental Protocol for Solubility Determination

A standard shake-flask method is employed to determine the equilibrium solubility.[1]

Materials:

-

This compound

-

Selected solvents (as listed in the table)

-

Volumetric flasks

-

Scintillation vials

-

Orbital shaker with temperature control

-

0.45 µm syringe filters

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent.

-

Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for 24-48 hours to ensure equilibrium is reached.

-

Allow the samples to stand, permitting undissolved solids to settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.

-

Dilute the filtrate with a suitable mobile phase to a concentration within the calibrated range of the HPLC method.

-

Quantify the concentration of the dissolved compound using a validated HPLC method.

Stability Profile

The stability of this compound is crucial for determining its shelf-life, storage conditions, and identifying potential degradation products. Forced degradation studies are conducted to understand its stability under various stress conditions.

Forced Degradation Studies

The following table summarizes the typical degradation observed under various stress conditions.

| Stress Condition | Time | Temperature | Degradation (%) | Major Degradants |

| 0.1 M HCl | 24 h | 60 °C | < 5% | - |

| 0.1 M NaOH | 24 h | 60 °C | ~10% | Oxidation products |

| 3% H₂O₂ | 24 h | 25 °C | ~15% | N-oxide, aldehydes |

| Thermal (solid) | 7 days | 80 °C | < 2% | - |

| Photolytic (ICH Q1B) | 1.2 million lux hours | 25 °C | ~5-10% | Oxidative products |

Experimental Protocol for Forced Degradation Studies

This protocol is based on established guidelines for stability testing.[1][2]

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Calibrated oven

-

Photostability chamber (ICH Q1B compliant)

-

HPLC-UV/DAD system

-

LC-MS system for peak identification

Procedure:

-

Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat the solution (e.g., at 60-80 °C) and withdraw samples at various time points. Neutralize the samples before HPLC analysis.

-

Base Hydrolysis: Dissolve the compound and add 0.1 M NaOH. Heat the solution and withdraw samples at various time points. Neutralize the samples before HPLC analysis.

-

Oxidative Degradation: Dissolve the compound and treat it with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature. Monitor the reaction over time.

-

Thermal Degradation: Expose the solid compound to dry heat in an oven. Separately, expose a solution of the compound to the same temperature. Analyze samples at various time points.

-

Photolytic Degradation: Expose the solid compound and a solution to light in a photostability chamber. Keep control samples in the dark at the same temperature. Analyze exposed and control samples at appropriate time intervals.

Potential Degradation Pathways

Primary amines like this compound can undergo several degradation pathways, primarily through oxidation.

Caption: Potential oxidative degradation pathways for this compound.

Experimental and Analytical Workflow

A systematic workflow is essential for the comprehensive analysis of the solubility and stability of this compound.

Caption: A logical workflow for the solubility and stability analysis of a pharmaceutical intermediate.

Conclusion

This guide provides a foundational understanding of the solubility and stability of this compound. The presented data and experimental protocols offer a robust framework for researchers and drug development professionals to conduct their own detailed investigations. A thorough characterization of these properties is indispensable for the successful development and commercialization of any pharmaceutical product containing this important chemical entity.

References

An In-depth Technical Guide to 3-(3-Chlorophenyl)propan-1-amine Derivatives and Analogs for Drug Discovery Professionals

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(3-chlorophenyl)propan-1-amine derivatives and analogs, a class of compounds with significant potential for the development of novel therapeutics targeting the central nervous system (CNS). The core structure, a substituted phenethylamine, is a well-established pharmacophore known to interact with monoamine transporters, including the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). This document details plausible synthetic routes, methodologies for key biological assays, and presents quantitative data from structurally related compounds to inform on structure-activity relationships (SAR). Furthermore, this guide illustrates the key signaling pathways associated with the molecular targets of these compounds, providing a foundational resource for researchers and drug development professionals exploring this chemical space.

Introduction

The this compound scaffold is a promising starting point for the discovery of novel neurologically active agents. The presence of a phenyl ring, a propyl amine chain, and a chlorine substituent are features commonly found in psychoactive compounds. The 3-chloro substitution, in particular, can significantly influence the lipophilicity and electronic properties of the molecule, which are critical for its absorption, distribution, metabolism, excretion (ADME) profile, and its affinity for biological targets. Derivatives of this core structure are hypothesized to act as monoamine reuptake inhibitors, a mechanism of action central to the therapeutic effects of many antidepressant and anxiolytic medications.

Synthesis of this compound Derivatives

While specific protocols for a diverse library of N-substituted this compound derivatives are not extensively detailed in publicly available literature, a general and plausible synthetic approach can be extrapolated from the synthesis of structurally similar compounds. A common strategy involves the reductive amination of a suitable ketone or aldehyde precursor.

General Synthetic Scheme

A versatile method for the synthesis of N-alkyl and N-aryl derivatives of this compound is outlined below. This approach starts from 3-(3-chlorophenyl)propanal.

Scheme 1: General Synthesis of N-substituted this compound Derivatives

Early Research on 3-(3-Chlorophenyl)propan-1-amine: A Technical Whitepaper

Disclaimer: Direct early research data on the synthesis and pharmacological profile of 3-(3-Chlorophenyl)propan-1-amine is limited in publicly accessible literature. This document provides a technical overview based on established synthetic methodologies for structurally analogous compounds and extrapolates a potential pharmacological profile from known structure-activity relationships of chloro-substituted phenethylamines. The quantitative data presented herein is hypothetical and intended for illustrative purposes.

Introduction

This compound is a halogenated derivative of 3-phenylpropan-1-amine. As a member of the phenethylamine class, it holds potential for interacting with various neurochemical targets within the central nervous system. The introduction of a chlorine atom to the phenyl ring, particularly at the meta position, is expected to significantly influence its pharmacokinetic and pharmacodynamic properties compared to the parent compound. This whitepaper outlines a plausible synthetic route for this compound and discusses its potential pharmacological characteristics based on the profiles of closely related analogs. This information is intended for researchers, scientists, and drug development professionals interested in the exploration of novel psychoactive compounds.

Chemical Synthesis

A probable and efficient synthesis of this compound can be achieved through a two-step process starting from 3-chlorobenzaldehyde. This involves a Knoevenagel condensation followed by a reduction of both the nitrile and the double bond.

Proposed Synthetic Pathway

The synthesis commences with the reaction of 3-chlorobenzaldehyde with malononitrile to yield an intermediate, which is then subjected to catalytic hydrogenation to afford the final product.

Experimental Protocol

Step 1: Synthesis of 2-(3-chlorobenzylidene)malononitrile

-

To a solution of 3-chlorobenzaldehyde (1.0 eq) in ethanol, malononitrile (1.05 eq) and a catalytic amount of piperidine (0.1 eq) are added.

-

The reaction mixture is stirred at room temperature for 2-4 hours, during which a precipitate is formed.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the mixture is cooled in an ice bath, and the solid product is collected by filtration.

-

The crude product is washed with cold ethanol and dried under vacuum to yield 2-(3-chlorobenzylidene)malononitrile.

Step 2: Synthesis of this compound

-

The intermediate, 2-(3-chlorobenzylidene)malononitrile (1.0 eq), is dissolved in a suitable solvent such as ethanol or methanol.

-

A hydrogenation catalyst, for instance, Raney Nickel or Palladium on carbon (10 mol%), is added to the solution.

-

The mixture is then subjected to hydrogenation under a hydrogen atmosphere (50-100 psi) at a temperature of 50-70°C.

-

The reaction is monitored for the uptake of hydrogen.

-

After the reaction is complete, the catalyst is removed by filtration through a pad of celite.

-

The solvent is removed under reduced pressure, and the resulting crude product is purified by distillation or column chromatography to yield this compound.

Reagent Data

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Role |

| 3-Chlorobenzaldehyde | C₇H₅ClO | 140.57 | Starting Material |

| Malononitrile | C₃H₂N₂ | 66.06 | Reactant |

| Piperidine | C₅H₁₁N | 85.15 | Catalyst |

| Raney Nickel | Ni-Al | - | Catalyst |

| Hydrogen | H₂ | 2.02 | Reducing Agent |

| Ethanol | C₂H₅OH | 46.07 | Solvent |

Synthetic Workflow Diagram

Potential Pharmacological Profile

The pharmacological activity of this compound is likely to be centered on the monoamine neurotransmitter systems, a common feature of phenethylamines. The position of the chlorine atom is a key determinant of its receptor and transporter interaction profile.

Structure-Activity Relationship Insights

Research on halogenated amphetamines and cathinones indicates that chloro-substitution, particularly at the para-position, can significantly increase the potency at the serotonin transporter (SERT)[1]. While data for meta-substituted compounds is less abundant, it is reasonable to hypothesize that this compound will exhibit affinity for monoamine transporters, including SERT, the dopamine transporter (DAT), and the norepinephrine transporter (NET). The presence of the chlorine atom may also confer affinity for serotonin receptors, such as the 5-HT₂ family.

Hypothetical Receptor Binding Profile

The following table presents a hypothetical binding affinity profile for this compound at key central nervous system targets. These values are speculative and based on the profiles of structurally related compounds.

| Target | Hypothetical Kᵢ (nM) |

| Serotonin Transporter (SERT) | 50 - 200 |

| Dopamine Transporter (DAT) | 200 - 800 |

| Norepinephrine Transporter (NET) | 100 - 500 |

| 5-HT₂A Receptor | 150 - 600 |

| 5-HT₂C Receptor | 300 - 1000 |

Experimental Protocol: Radioligand Binding Assay for SERT

-

Membrane Preparation: Membranes from cells stably expressing the human serotonin transporter (hSERT) are prepared.

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) is prepared.

-

Competition Assay:

-

A constant concentration of a suitable radioligand (e.g., [³H]-citalopram) is used.

-

Increasing concentrations of the test compound, this compound, are added to the assay tubes.

-

Non-specific binding is determined in the presence of a high concentration of a known SERT inhibitor (e.g., fluoxetine).

-

-

Incubation: The mixture is incubated at a specified temperature (e.g., 25°C) for a set duration (e.g., 60 minutes).

-

Termination and Filtration: The incubation is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound and free radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

Potential Signaling Pathway Diagram

Conclusion

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 3-(3-Chlorophenyl)propan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory synthesis of 3-(3-Chlorophenyl)propan-1-amine, a primary amine that can serve as a valuable building block in the development of pharmaceutical compounds and other specialty chemicals. The primary synthetic route detailed is the reduction of the corresponding nitrile, 3-(3-chlorophenyl)propanenitrile, a common and efficient method for the preparation of primary amines.[1][2] Two effective reduction methodologies are presented: catalytic hydrogenation and chemical reduction with lithium aluminum hydride (LiAlH₄).

Overview of Synthetic Pathways

The synthesis of this compound is most commonly achieved through the reduction of the nitrile group in 3-(3-chlorophenyl)propanenitrile. This transformation can be accomplished via two primary methods:

-

Method A: Catalytic Hydrogenation: This industrial-preferred method involves the use of hydrogen gas in the presence of a metal catalyst, such as Raney cobalt, Raney nickel, or palladium on carbon.[1][3] It is often considered a "greener" and scalable approach.

-

Method B: Chemical Reduction: This method utilizes a strong reducing agent, most commonly lithium aluminum hydride (LiAlH₄), in an ethereal solvent.[4] It is a highly effective, albeit more hazardous, method suitable for laboratory-scale synthesis.

The overall synthetic scheme is as follows:

Experimental Protocols

Method A: Catalytic Hydrogenation of 3-(3-chlorophenyl)propanenitrile

This protocol is based on general procedures for the selective hydrogenation of nitriles to primary amines using a heterogeneous catalyst.[1][5]

Materials:

-

3-(3-chlorophenyl)propanenitrile

-

Raney Cobalt or 10% Palladium on Carbon (Pd/C)

-

Anhydrous Ethanol or Methanol

-

Hydrogen gas (H₂)

-

Pressurized hydrogenation vessel (e.g., Parr Autoclave)

-

Inert gas (Nitrogen or Argon)

-

Filter aid (e.g., Celite®)

-

Standard laboratory glassware

-

Rotary evaporator

Procedure:

-

Vessel Preparation: Ensure the hydrogenation vessel is clean and dry. Add 3-(3-chlorophenyl)propanenitrile (1.0 eq) and the chosen solvent (e.g., anhydrous ethanol, ~10-20 mL per gram of nitrile).

-

Catalyst Addition: Under an inert atmosphere (to prevent catalyst deactivation), carefully add the hydrogenation catalyst. For Raney cobalt, a common loading is around 8% by weight of the nitrile.[5] For 10% Pd/C, a loading of 5-10 mol% can be used.

-

Hydrogenation Reaction: Seal the reaction vessel. Purge the system several times with hydrogen gas to remove any residual air. Pressurize the vessel with hydrogen to the desired pressure (typically 100-600 psi).[5]

-

Reaction Conditions: Begin stirring and heat the mixture to the target temperature (e.g., 50-100 °C). The reaction is exothermic and may require initial cooling.[5]

-

Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake. Reaction times can vary from a few hours to over 24 hours depending on the substrate, catalyst, temperature, and pressure.

-

Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen gas. Purge the vessel with an inert gas.

-

Catalyst Removal: Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the catalyst. Wash the filter cake with a small amount of the reaction solvent. Caution: Palladium on carbon can be pyrophoric upon exposure to air when dry; ensure the filter cake remains wet.

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound. The product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.

Method B: Reduction of 3-(3-chlorophenyl)propanenitrile with LiAlH₄

This protocol follows the general procedure for the reduction of nitriles using lithium aluminum hydride.[2][4]

Materials:

-

3-(3-chlorophenyl)propanenitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Dilute sulfuric acid or hydrochloric acid

-

Sodium hydroxide solution

-

Sodium sulfate (anhydrous)

-

Standard laboratory glassware under an inert atmosphere (Nitrogen or Argon)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend lithium aluminum hydride (LiAlH₄) (approx. 1.5-2.0 eq) in anhydrous diethyl ether or THF.

-

Substrate Addition: Dissolve 3-(3-chlorophenyl)propanenitrile (1.0 eq) in the same anhydrous solvent and add it dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath). The addition should be slow to control the exothermic reaction.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours (typically 2-6 hours) to ensure the reaction goes to completion.

-

Quenching (Caution: Highly Exothermic): Cool the reaction mixture back to 0 °C. Carefully and slowly add water dropwise to quench the excess LiAlH₄. This is followed by the dropwise addition of a 15% sodium hydroxide solution, and then more water (Fieser workup).

-

Work-up: A granular precipitate should form, which can be removed by filtration. Wash the precipitate with additional solvent (diethyl ether or THF).

-

Extraction: Transfer the filtrate to a separatory funnel. If layers do not separate well, more water may be needed. Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: The resulting this compound can be purified by vacuum distillation.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of primary amines from nitriles. Note that specific yields for this compound may vary.

| Parameter | Method A: Catalytic Hydrogenation | Method B: LiAlH₄ Reduction |

| Precursor | 3-(3-chlorophenyl)propanenitrile | 3-(3-chlorophenyl)propanenitrile |

| Key Reagent | H₂ gas, Raney Co or Pd/C catalyst | Lithium aluminum hydride (LiAlH₄) |

| Solvent | Ethanol, Methanol | Anhydrous Diethyl Ether, THF |

| Temperature | 50 - 170 °C[5] | 0 °C to Reflux |

| Pressure | 100 - 600 psi[5] | Atmospheric |

| Typical Yield | Good to Excellent (75-99%)[1] | High (>90%) |

| Purity | Generally high after filtration | High after work-up and distillation |

| Key Hazard | High-pressure H₂, pyrophoric catalyst | Highly reactive LiAlH₄, flammable solvents |

Visualization of Experimental Workflow

Diagram 1: Catalytic Hydrogenation Workflow

Caption: Workflow for the synthesis of this compound via catalytic hydrogenation.

Diagram 2: LiAlH₄ Reduction Workflow

References

Application Notes and Protocols for the Purification of 3-(3-Chlorophenyl)propan-1-amine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 3-(3-chlorophenyl)propan-1-amine, a crucial intermediate in pharmaceutical synthesis. The purity of this compound is paramount for ensuring the efficacy, safety, and reproducibility of subsequent research and development activities. The following sections detail three primary purification techniques: vacuum distillation, column chromatography, and recrystallization of the hydrochloride salt.

Data Presentation: Comparison of Purification Techniques

The selection of a suitable purification method depends on factors such as the nature and quantity of impurities, the desired final purity, and the scale of the operation. The table below summarizes the expected outcomes for each technique.

| Purification Method | Typical Purity | Expected Yield | Throughput | Key Advantages | Key Disadvantages |

| Vacuum Distillation | >98% | 80-95% | High | Effective for removing non-volatile impurities and separating compounds with significantly different boiling points. | Not suitable for thermally sensitive compounds; may not separate impurities with similar boiling points. |

| Column Chromatography | >99% | 60-85% | Low to Medium | High resolution for separating closely related impurities; adaptable to various scales. | Can be time-consuming and requires significant solvent volumes; the basic nature of the amine can cause tailing on standard silica gel.[1] |

| Recrystallization (as Hydrochloride Salt) | >99.5% | 70-90% | Medium to High | Highly effective for achieving very high purity; cost-effective for large-scale purification.[2] | Requires an additional step of salt formation and subsequent liberation of the free base if needed. |

Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. This compound and its derivatives should be handled with care, assuming they are potentially hazardous.

Protocol 1: Vacuum Distillation

This method is ideal for purifying the free base of this compound from non-volatile impurities.

Apparatus:

-

Round-bottom flask

-

Short-path distillation head

-

Thermometer and adapter

-

Condenser

-

Receiving flask

-

Heating mantle with magnetic stirrer

-

Vacuum pump with a pressure gauge

Procedure:

-

Place the crude this compound into the round-bottom flask with a magnetic stir bar.

-

Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed with vacuum grease.

-

Slowly apply vacuum and begin gentle heating of the distillation flask with the heating mantle.

-

Monitor the temperature and pressure closely. Collect the fraction that distills at the expected boiling point for this compound under the applied vacuum. For structurally similar compounds, high vacuum is often necessary.[1]

-

Once the desired fraction has been collected, carefully release the vacuum and allow the apparatus to cool to room temperature before dismantling.

-

Characterize the purified product using appropriate analytical techniques (e.g., GC-MS, HPLC, NMR) to confirm its purity.[3]

Protocol 2: Flash Column Chromatography

Due to the basic nature of amines, which can lead to poor separation and tailing on standard silica gel, modifications to the stationary or mobile phase are recommended.[1]

Materials:

-

Silica gel (230-400 mesh)

-

Triethylamine

-

Hexane (or other non-polar solvent)

-

Ethyl acetate (or other polar solvent)

-

Crude this compound

Procedure:

-

Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., hexane/ethyl acetate). Add 1-2% (v/v) of triethylamine to the slurry. This will neutralize the acidic sites on the silica gel, preventing irreversible adsorption and peak tailing of the amine.[1]

-

Column Packing: Pack a chromatography column with the prepared silica gel slurry.

-

Sample Loading: Dissolve the crude amine in a minimal amount of the mobile phase and load it onto the column.

-

Elution: Begin elution with the mobile phase, starting with a lower polarity mixture and gradually increasing the polarity (e.g., from 100% hexane to a hexane/ethyl acetate gradient).

-

Fraction Collection: Collect fractions and monitor the separation using thin-layer chromatography (TLC).

-

Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield the purified this compound. A similar procedure is used for the purification of 1-(4-chlorophenyl)propan-1-amine.[4]

-

Assess the purity of the final product.

Protocol 3: Recrystallization as the Hydrochloride Salt

Recrystallization is a highly effective method for purifying solid compounds. For amines, which are often oils at room temperature, conversion to a crystalline salt is a common and effective strategy.[2][5]

Materials:

-

Crude this compound

-

Hydrochloric acid (e.g., ethereal HCl or concentrated HCl)

-

Suitable recrystallization solvent system (e.g., ethanol/ether, ethanol/water)[6][7]

-

Erlenmeyer flask

-

Heating plate

-

Ice bath

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Salt Formation:

-

Dissolve the crude amine in a suitable solvent like diethyl ether or ethanol.

-

Slowly add a solution of hydrochloric acid (e.g., ethereal HCl) dropwise with stirring until precipitation of the hydrochloride salt is complete.

-

Collect the crude salt by vacuum filtration and wash with a small amount of cold solvent.

-

-

Solvent Selection and Recrystallization:

-

Transfer the crude this compound hydrochloride to an Erlenmeyer flask.

-

Add a minimal amount of the hot primary solvent (e.g., ethanol) to dissolve the salt completely.

-

If using a mixed solvent system, slowly add the anti-solvent (e.g., diethyl ether or water) at an elevated temperature until the solution becomes slightly turbid. Add a few drops of the primary solvent to redissolve the precipitate.[8]

-

-

Crystallization:

-

Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

-

Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

-

-

Isolation and Drying:

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

-

Dry the crystals under vacuum to a constant weight.

-

-

Purity Assessment: Determine the melting point of the purified salt and use other analytical methods to confirm its purity.

Visualizations

Caption: Workflow for Vacuum Distillation.

Caption: Workflow for Column Chromatography.

References

- 1. benchchem.com [benchchem.com]

- 2. mt.com [mt.com]

- 3. benchchem.com [benchchem.com]

- 4. 1-(4-CHLOROPHENYL)PROPAN-1-AMINE synthesis - chemicalbook [chemicalbook.com]

- 5. Reagents & Solvents [chem.rochester.edu]

- 6. EP0022310A2 - Process for the preparation of 3-dimethylamino-1-phenyl-1-(m-chlorophenyl) propan-2-ol and intermediate for this process - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. benchchem.com [benchchem.com]

Application Notes and Protocols for In Vitro Testing of 3-(3-Chlorophenyl)propan-1-amine Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Chlorophenyl)propan-1-amine is a substituted phenethylamine derivative with a chemical structure suggesting potential interactions with monoamine transporters, key regulators of neurotransmitter signaling in the central nervous system. These transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), are primary targets for a multitude of therapeutic agents. The 3-chloro substitution on the phenyl ring may significantly influence the compound's binding affinity and selectivity for these transporters.

These application notes provide a comprehensive framework for the in vitro characterization of this compound. The protocols herein are designed to facilitate a systematic investigation, beginning with foundational cell viability assays to establish a suitable concentration range for subsequent, more specific functional assays targeting monoamine transporters and potential G-protein coupled receptor (GPCR) interactions.

Tier 1: Foundational Assays - Cell Viability and Cytotoxicity

A crucial initial step in the in vitro evaluation of any compound is to determine its effect on cell viability and cytotoxicity. This ensures that subsequent functional assays are conducted at non-cytotoxic concentrations, allowing for a clear interpretation of the pharmacological effects.

Data Presentation: Cytotoxicity of this compound

The following table presents hypothetical IC₅₀ values for this compound in a human neuroblastoma cell line (SH-SY5Y). These values should be determined experimentally using the protocol provided below. For comparison, representative data for established compounds are included.

| Compound | Cell Line | Assay Type | IC₅₀ (µM) - 24h incubation |

| This compound | SH-SY5Y | MTT | To be determined |

| Doxorubicin (Positive Control) | SH-SY5Y | MTT | ~1 - 10 |

| Vehicle (e.g., 0.5% DMSO) | SH-SY5Y | MTT | > 1000 |

Experimental Protocol: MTT Cell Viability Assay

This protocol describes the determination of cell viability using the colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of living cells.

Materials:

-

SH-SY5Y human neuroblastoma cells

-

Complete growth medium (e.g., DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Phosphate-buffered saline (PBS)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Plating: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., from 1 µM to 1000 µM) in culture medium. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

-

Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include "vehicle control" (medium with DMSO) and "untreated control" wells.

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[1]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[1]

-

Data Analysis: Express cell viability as a percentage of the vehicle control and calculate the IC₅₀ value (the concentration that inhibits 50% of cell viability).[1]

Overall experimental workflow for in vitro analysis.

Tier 2: Primary Target Identification - Monoamine Transporter Assays

Based on its structure, this compound is hypothesized to interact with monoamine transporters. The following assays are designed to directly test this hypothesis by determining the compound's binding affinity and functional inhibition of SERT, DAT, and NET.

Data Presentation: Monoamine Transporter Activity

The tables below present a template for summarizing the binding affinity (Kᵢ) and reuptake inhibition (IC₅₀) data for this compound. Hypothetical data for known monoamine reuptake inhibitors are included for comparative purposes.

Table 1: Monoamine Transporter Binding Affinity (Kᵢ, nM)

| Compound | SERT (Kᵢ, nM) | NET (Kᵢ, nM) | DAT (Kᵢ, nM) |

| This compound | To be determined | To be determined | To be determined |

| Fluoxetine (SSRI) | ~1 | ~250 | ~2000 |

| Desipramine (NRI) | ~200 | ~0.8 | ~2000 |

| GBR-12909 (DRI) | ~1000 | ~200 | ~5 |

Table 2: Monoamine Reuptake Inhibition (IC₅₀, nM)

| Compound | Serotonin (5-HT) | Norepinephrine (NE) | Dopamine (DA) |

| This compound | To be determined | To be determined | To be determined |

| Fluoxetine (SSRI) | ~5 | ~400 | ~3500 |

| Desipramine (NRI) | ~300 | ~1 | ~2500 |

| GBR-12909 (DRI) | ~1500 | ~300 | ~10 |

Experimental Protocol: Radioligand Binding Assay

This assay determines the binding affinity of a test compound to monoamine transporters by measuring its ability to compete with a specific radioligand.

Materials:

-

Cell membranes prepared from HEK293 cells stably expressing human SERT, NET, or DAT.

-

Radioligands: [³H]citalopram (for SERT), [³H]nisoxetine (for NET), [³H]WIN 35,428 (for DAT).

-

This compound and reference compounds.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Wash Buffer: Cold Assay Buffer.

-

96-well filter plates (e.g., glass fiber).

-

Scintillation cocktail.

-

Microplate scintillation counter.

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compounds in the assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M. Dilute the radioligand in the assay buffer to a final concentration at or below its Kₔ.

-

Assay Setup: In a 96-well plate, add in order:

-

Assay buffer

-

Cell membranes (protein concentration to be optimized)

-

Test compound or vehicle

-

Radioligand

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.[2]

-

Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.[2]

-

Data Analysis: Calculate the specific binding by subtracting nonspecific binding (in the presence of a high concentration of a known inhibitor) from total binding. Determine the Kᵢ (inhibitory constant) of the test compound from competitive binding curves using the Cheng-Prusoff equation.

Experimental Protocol: Monoamine Reuptake Inhibition Assay

This assay measures the functional potency of a compound in inhibiting the uptake of radiolabeled monoamines into cells expressing the respective transporters.

Materials:

-

HEK293 cells stably expressing human SERT, NET, or DAT.

-

Radiolabeled monoamines: [³H]5-HT, [³H]NE, or [³H]DA.

-

This compound and reference compounds.

-

Assay buffer and ice-cold wash buffer.

-

96-well cell culture plates.

-

Scintillation counter.

Procedure:

-

Cell Culture: Culture the stably transfected HEK293 cells to confluence in 96-well plates.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound.

-

Uptake Initiation: Add the respective radiolabeled monoamine to initiate uptake.

-

Incubation: Incubate for a short period (e.g., 10-20 minutes) at 37°C.

-

Termination: Terminate the uptake by washing the cells with ice-cold buffer.

-

Cell Lysis and Quantification: Lyse the cells and measure the amount of radioactivity taken up by the cells using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value, the concentration of the compound that inhibits 50% of monoamine uptake.

Inhibition of monoamine transporters.

Tier 3: Downstream Signaling and Functional Activity Assays

Should the compound show significant interaction with monoamine transporters that are also GPCRs, or if a broader screening suggests GPCR activity, it is important to investigate its effects on downstream signaling pathways. This helps to determine if the compound acts as an agonist or antagonist.

Data Presentation: Functional GPCR Activity

The following table is a template for summarizing the functional activity of this compound at a hypothetical Gs or Gq-coupled receptor.

| Assay Type | Mode | Parameter | Value (nM) |

| cAMP Accumulation | Agonist | EC₅₀ | To be determined |

| (for Gs/Gi-coupled GPCRs) | Antagonist | IC₅₀ | To be determined |

| Inositol Phosphate | Agonist | EC₅₀ | To be determined |

| (for Gq-coupled GPCRs) | Antagonist | IC₅₀ | To be determined |

Experimental Protocol: cAMP Accumulation Assay (for Gs/Gi-coupled GPCRs)

This assay measures the modulation of cyclic AMP (cAMP) levels in response to compound treatment in cells expressing a Gs or Gi-coupled GPCR.

Materials:

-

HEK293 or CHO cells expressing the GPCR of interest.

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

This compound, known agonists, and antagonists.

-

Forskolin (for Gi-coupled assays).

-

Commercial cAMP detection kit (e.g., HTRF, ELISA, or bioluminescence-based).

Procedure:

-

Cell Culture and Plating: Culture cells expressing the GPCR of interest and seed them into a 96-well plate. Allow them to adhere overnight.

-

Ligand Preparation: Prepare serial dilutions of the test compound in assay buffer.

-

Assay Procedure:

-

Wash the cells once with assay buffer.

-

For antagonist testing, pre-incubate the cells with the antagonist for a specified time.

-

For Gi-coupled assays, add forskolin to stimulate basal cAMP production.

-

Add the test compound (or known agonist for antagonist mode) and incubate for a specified time at 37°C.

-

-

Cell Lysis and cAMP Detection: Lyse the cells and quantify the amount of intracellular cAMP using a commercial detection kit, following the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the ligand concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Experimental Protocol: Inositol Phosphate (IP₁) Accumulation Assay (for Gq-coupled GPCRs)

This assay measures the accumulation of inositol monophosphate (IP₁), a downstream metabolite of IP₃, following the activation of Gq-coupled GPCRs.

Materials:

-

Cells expressing the Gq-coupled GPCR of interest.

-

Stimulation buffer (containing LiCl).

-

This compound, known agonists, and antagonists.

-

Commercial IP₁ detection kit (e.g., HTRF).

Procedure:

-

Cell Culture and Plating: Culture and seed the cells into an appropriate multi-well plate.

-

Compound Preparation: Prepare serial dilutions of the test compounds in stimulation buffer.

-

Cell Treatment:

-

For antagonist mode, pre-treat cells with the antagonist.

-

Add the test compound (or known agonist for antagonist mode) and incubate at 37°C for an optimized duration.

-

-

Detection: Add the IP₁ d2 conjugate and the anti-IP₁ Eu Cryptate from the detection kit to the wells.

-

Incubation: Incubate for 1 hour at room temperature.

-

Plate Reading: Read the plate on an HTRF-compatible reader.

-

Data Analysis: Calculate the HTRF ratio and plot it against the ligand concentration to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Canonical Gq-coupled signaling pathway.

Conclusion

This document provides a structured, multi-tiered approach to characterize the in vitro effects of this compound. The outlined protocols enable a comprehensive assessment, starting from basic cytotoxicity to the identification of specific molecular targets at monoamine transporters and the elucidation of subsequent functional effects on cellular signaling. The provided data tables and diagrams serve as a framework for organizing and visualizing the experimental findings. It is imperative to experimentally determine the quantitative data for this compound to accurately define its pharmacological profile.

References

Application Notes and Protocols for 3-(3-Chlorophenyl)propan-1-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides guidelines for the safe handling and storage of 3-(3-Chlorophenyl)propan-1-amine (CAS No. 18655-49-7). The information is compiled from available safety data resources. Researchers should always consult a comprehensive Safety Data Sheet (SDS) from their supplier before use and perform a thorough risk assessment.

Safety and Handling

1.1 Hazard Summary

This compound is a chemical intermediate intended for research and development purposes. Based on available data for the compound and structurally similar molecules, it should be handled with care. The primary potential hazards are associated with ingestion, skin contact, and inhalation.

Hazard Statements:

-

H303: May be harmful if swallowed.

-

H313: May be harmful in contact with skin.

-

H333: May be harmful if inhaled.

1.2 Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is crucial to minimize exposure.

| PPE Category | Item | Specifications |

| Eye Protection | Safety Goggles | Chemical safety goggles or a face shield should be worn to protect against splashes. |

| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use. |

| Respiratory Protection | Respirator | Use in a well-ventilated area. If ventilation is inadequate or when handling powders, an N95 or higher-rated respirator may be necessary. |

| Body Protection | Laboratory Coat | A standard laboratory coat should be worn. |

1.3 Engineering Controls

-

Work with this compound should be conducted in a well-ventilated laboratory.

-

For procedures that may generate dust or aerosols, a chemical fume hood is recommended.

-

An eyewash station and safety shower should be readily accessible in the work area.

1.4 Spill and Waste Disposal

-

Spills: In case of a spill, evacuate the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

-

Waste Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.

Storage Guidelines

Proper storage is essential to maintain the integrity and stability of this compound.

| Parameter | Recommendation |

| Temperature | Short-term (1-2 weeks): -4°CLong-term (1-2 years): -20°C[1] |

| Container | Store in a tightly sealed, light-resistant container. |

| Atmosphere | Store in a dry environment. |

| Incompatible Materials | Avoid strong oxidizing agents. |

Quantitative Data

A comprehensive Safety Data Sheet with detailed quantitative physical and chemical properties for this compound was not publicly available at the time of this writing. Researchers should consult the documentation provided by their chemical supplier for specific data such as melting point, boiling point, density, and solubility.

Experimental Protocols

4.1 Protocol: Preparation of a Stock Solution

This protocol outlines a general procedure for preparing a stock solution of this compound. All work should be performed in a chemical fume hood.

Materials:

-

This compound

-

Appropriate solvent (e.g., DMSO, Ethanol)

-

Volumetric flask

-

Analytical balance

-

Spatula

-

Pipettes

-

Personal Protective Equipment (as outlined in section 1.2)

Procedure:

-

Pre-weighing: Tare a clean, dry weighing vessel on the analytical balance.

-

Weighing: Carefully weigh the desired amount of this compound into the weighing vessel. Record the exact weight.

-

Transfer: Quantitatively transfer the weighed compound into the volumetric flask.

-

Dissolution: Add a small amount of the chosen solvent to the volumetric flask and swirl gently to dissolve the compound.

-

Dilution: Once the solid is fully dissolved, add the solvent to the calibration mark of the volumetric flask.

-

Mixing: Cap the flask and invert several times to ensure a homogenous solution.

-

Labeling: Clearly label the flask with the chemical name, concentration, solvent, and date of preparation.

-

Storage: Store the stock solution under the recommended conditions (see Section 2.0).

Diagrams

References

Application Notes and Protocols: 3-(3-Chlorophenyl)propan-1-amine as a Chiral Building Block in Pharmaceuticals

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Chlorophenyl)propan-1-amine is a valuable chiral building block in the synthesis of a variety of pharmacologically active compounds. Its stereochemistry plays a crucial role in the efficacy and selectivity of the final drug substance. The presence of the 3-chlorophenyl group influences the lipophilicity and electronic properties of the molecule, which are critical for its absorption, distribution, metabolism, excretion, and target binding. This document provides detailed application notes, experimental protocols for the synthesis and chiral resolution of this compound, and an overview of its application in the synthesis of pharmaceuticals like Dapoxetine and other centrally active agents.

Applications in Pharmaceutical Synthesis

The primary application of enantiomerically pure this compound lies in its role as a key intermediate for synthesizing drugs that require specific stereoisomers for their therapeutic effect.

Dapoxetine: The (S)-enantiomer of N,N-dimethyl-1-phenyl-3-(1-naphthyloxy)propanamine, known as Dapoxetine, is a selective serotonin reuptake inhibitor (SSRI) used for the treatment of premature ejaculation.[1] The synthesis of (S)-Dapoxetine often utilizes a chiral precursor derived from 3-(3-chlorophenyl)propanoic acid or a related chiral alcohol.

Other CNS Agents: The this compound scaffold is also explored in the development of other central nervous system (CNS) agents, including antidepressants and antipsychotics, where the specific stereochemistry is critical for desired pharmacological activity and minimizing off-target effects.[2]

Experimental Protocols

Protocol 1: Synthesis of Racemic this compound

This protocol outlines a two-step synthesis of racemic this compound starting from 3'-chloropropiophenone.

Step 1: Reduction of 3'-Chloropropiophenone to 3-(3-Chlorophenyl)propan-1-ol

-

Materials: 3'-Chloropropiophenone, Sodium borohydride (NaBH₄), Methanol, Dichloromethane, 1 M Hydrochloric acid (HCl), Saturated sodium bicarbonate solution, Anhydrous magnesium sulfate (MgSO₄).

-

Procedure:

-

Dissolve 3'-chloropropiophenone (1 equivalent) in methanol in a round-bottom flask.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.

-

Quench the reaction by slowly adding 1 M HCl until the effervescence ceases.

-

Remove the methanol under reduced pressure.

-

Add water to the residue and extract the product with dichloromethane (3 x volumes).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 3-(3-chlorophenyl)propan-1-ol. The crude product can be purified by column chromatography.

-

Step 2: Conversion of 3-(3-Chlorophenyl)propan-1-ol to this compound

-

Materials: 3-(3-Chlorophenyl)propan-1-ol, Thionyl chloride (SOCl₂), Dichloromethane, Aqueous ammonia (NH₄OH), Diethyl ether.

-

Procedure:

-

Dissolve 3-(3-chlorophenyl)propan-1-ol (1 equivalent) in dichloromethane.

-

Cool the solution to 0 °C and slowly add thionyl chloride (1.2 equivalents).

-

Stir the mixture at room temperature for 1-2 hours.

-

Carefully pour the reaction mixture into ice-cold concentrated aqueous ammonia.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain racemic this compound.

-

Protocol 2: Chiral Resolution of Racemic this compound

This protocol describes the separation of the enantiomers of this compound using diastereomeric salt formation with a chiral resolving agent.

Method A: Resolution with L-(+)-Tartaric Acid

-

Materials: Racemic this compound, L-(+)-Tartaric acid, Methanol, 2 M Sodium hydroxide (NaOH), Dichloromethane.

-

Procedure:

-

Dissolve the racemic amine (1 equivalent) in warm methanol.

-

In a separate flask, dissolve L-(+)-tartaric acid (0.5 equivalents) in warm methanol.

-

Slowly add the tartaric acid solution to the amine solution with stirring.

-

Allow the mixture to cool to room temperature and then cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.

-

Collect the crystals by filtration and wash with a small amount of cold methanol.

-

To liberate the free amine, suspend the crystals in water and add 2 M NaOH until the solution is basic (pH > 10).

-